molecular formula C7H4F4O B1223655 2-Fluoro-6-(trifluoromethyl)phenol CAS No. 239135-50-3

2-Fluoro-6-(trifluoromethyl)phenol

Cat. No.: B1223655
CAS No.: 239135-50-3
M. Wt: 180.1 g/mol
InChI Key: UDHBWKRKZXAQPJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBWKRKZXAQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379225
Record name 2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-50-3
Record name 2-Fluoro-6-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239135-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Fluorine and Trifluoromethyl Substitution

4-Fluoro-2-(trifluoromethyl)phenyl Derivatives
  • Example : 3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (Compound 62) .
  • Key Difference: The trifluoromethyl group is at the para position relative to fluorine, unlike the ortho position in this compound.
  • Impact : Altered steric and electronic environments affect binding affinity in receptor-targeted compounds. Piperidine derivatives with this isomer show high yields (98.5%) in synthesis, suggesting favorable reactivity .
2-Fluoro-4-(trifluoromethyl)phenol
  • Not directly cited in evidence, but inferred from related compounds.
  • Expected Difference: Reduced acidity compared to the original compound due to para positioning of CF₃, which offers less resonance stabilization of the phenoxide ion.

Functional Group Variants

2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1)
  • Molecular Formula : C₈H₄F₄O₂
  • Molecular Weight : 208.11 g/mol
  • Properties : Melting point 85–87°C; used in chemical synthesis .
  • Comparison: The carboxylic acid group increases acidity (pKa ~2–3) compared to the phenolic hydroxyl (pKa ~8–10). Broader solubility in polar solvents due to ionizability, unlike the phenol, which is more lipophilic .
2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride
  • Applications : Key intermediate in sulfonamide drug synthesis.
  • Reactivity: Sulfonyl chloride group enables nucleophilic substitution, contrasting with the phenol’s electrophilic aromatic substitution or hydrogen-bonding interactions .

Halogen and Substituent Variations

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)
  • Molecular Formula : C₇H₆ClFO
  • Key Differences :
    • Chlorine replaces the trifluoromethyl group; methyl group introduces steric hindrance.
    • Reduced electron-withdrawing effect compared to CF₃, lowering acidity and altering reactivity in ring substitutions .
2-Fluorophenol (CAS 367-12-4)
  • Molecular Formula : C₆H₅FO
  • Comparison: Lacks the trifluoromethyl group, resulting in weaker electron withdrawal. Lower acidity (pKa ~8.3 vs. ~7.5 for this compound) due to reduced stabilization of the conjugate base .

Derivatives with Non-Hydroxyl Functional Groups

2-Fluoro-6-(trifluoromethyl)benzonitrile
  • Properties : Nitrile group enhances electrophilicity, making it suitable for nucleophilic addition reactions.
  • Applications: Used in constructing heterocycles, unlike the phenol’s role in hydrogen-bond-driven assemblies .
2-Fluoro-6-(trifluoromethyl)acetophenone (CAS 174013-29-7)
  • Molecular Formula : C₉H₆F₄O
  • Density : 1.326 g/mL at 25°C.
  • Reactivity: Ketone group participates in condensations (e.g., forming Schiff bases), contrasting with the phenol’s acid-base or coordination chemistry .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS No. Molecular Weight (g/mol) Melting Point (°C) Key Functional Group
This compound 239135-50-3 180.10 Not reported Phenol
2-Fluoro-6-(trifluoromethyl)benzoic acid 32890-94-1 208.11 85–87 Carboxylic acid
2-Fluorophenol 367-12-4 112.10 12–14 Phenol
2-Chloro-6-fluoro-3-methylphenol 261762-90-7 160.57 Not reported Phenol, Chlorine

Table 2: Substituent Effects on Acidity and Reactivity

Compound Electron-Withdrawing Groups Acidity (Relative) Primary Applications
This compound –F, –CF₃ (ortho) High Pharmaceuticals, ligands
2-Fluorophenol –F (ortho) Moderate Solvents, intermediates
2-Fluoro-6-(trifluoromethyl)benzoic acid –F, –CF₃, –COOH Very high Organic synthesis

Biological Activity

2-Fluoro-6-(trifluoromethyl)phenol is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of both fluorine and hydroxyl functional groups, suggests potential biological activities that warrant further investigation. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H4F4O\text{C}_7\text{H}_4\text{F}_4\text{O}

This compound features a fluorinated phenolic ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study published in Molecules, various fluorinated phenols were tested for their antibacterial properties against different strains of bacteria. The results demonstrated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
2-Fluoro-6-methylphenolE. coli10
4-Fluoro-3-(trifluoromethyl)phenolS. aureus12

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity, which is attributed to the presence of the hydroxyl group that can donate electrons to free radicals .

Assay TypeIC50 (µM)
DPPH Radical Scavenging45
ABTS Radical Scavenging50

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This cytotoxicity is likely linked to its ability to induce apoptosis through oxidative stress mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial properties.
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various fluorinated phenols, including this compound. The study concluded that this compound could serve as a potential candidate for developing new antibacterial agents due to its effectiveness against multi-drug resistant strains .

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-(trifluoromethyl)phenol
Reactant of Route 2
2-Fluoro-6-(trifluoromethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.